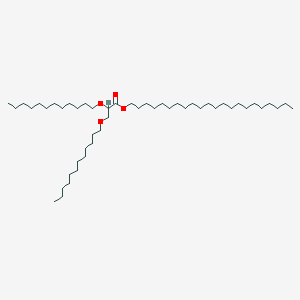

Docosyl 2,3-bis(dodecyloxy)propanoate

Description

Docosyl 2,3-bis(dodecyloxy)propanoate is a synthetic ester derivative featuring a propanoic acid backbone substituted with two dodecyloxy (12-carbon ether) groups at the 2- and 3-positions and a docosyl ester (22-carbon chain) at the carboxylate position.

Properties

CAS No. |

64713-61-7 |

|---|---|

Molecular Formula |

C49H98O4 |

Molecular Weight |

751.3 g/mol |

IUPAC Name |

docosyl 2,3-didodecoxypropanoate |

InChI |

InChI=1S/C49H98O4/c1-4-7-10-13-16-19-22-23-24-25-26-27-28-29-30-31-34-37-40-43-46-53-49(50)48(52-45-42-39-36-33-21-18-15-12-9-6-3)47-51-44-41-38-35-32-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3 |

InChI Key |

YLQLIGCPDBZICN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosyl 2,3-bis(dodecyloxy)propanoate can be synthesized through the esterification reaction between docosanol and 2,3-bis(dodecyloxy)propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Docosyl 2,3-bis(dodecyloxy)propanoate undergoes various chemical reactions, including:

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and acid or base catalysts.

Major Products Formed

Hydrolysis: Docosanol and 2,3-bis(dodecyloxy)propanoic acid.

Transesterification: New esters and alcohols.

Scientific Research Applications

Docosyl 2,3-bis(dodecyloxy)propanoate has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential role in biological membranes and lipid bilayers.

Medicine: Explored for its antiviral properties, particularly against lipid-enveloped viruses.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of docosyl 2,3-bis(dodecyloxy)propanoate involves its interaction with lipid membranes. It is believed to integrate into the lipid bilayer, altering its properties and potentially disrupting viral envelopes. This mechanism is similar to that of other long-chain alcohols and esters .

Comparison with Similar Compounds

Table 1: Key Properties of Compared Compounds

| Compound Name | CAS | Molecular Formula | Molecular Weight | Functional Groups | XlogP | Key Applications |

|---|---|---|---|---|---|---|

| Propanoic acid, 2,3-bis(dodecyloxy)-, nonyl ester | 64713-49-1 | C₃₆H₇₂O₄ | 568.95 | Ether, ester | 15 | Surfactants, lubricants |

| Sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate | 108321-06-8 | ~C₂₇H₅₂O₈PNa | ~594.6* | Ester, phosphate, ionic | ~6–8* | Lipid membranes, drug delivery |

| Sodium (S)-2-amino-3-...propanoate† | 208757-51-1 | Complex | >800* | Ester, phosphate, amino acid, ionic | <5* | Biochemical research |

*Estimated values based on structural inference. †Full name: Sodium (S)-2-amino-3-((((R)-2,3-bis(dodecanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate ( ).

Structural and Functional Differences

Backbone and Substituents: this compound: Combines a 22-carbon ester chain with two 12-carbon ether groups. The absence of ionic groups enhances hydrophobicity. Nonyl 2,3-bis(dodecyloxy)propanoate ( ): Shorter nonyl (9-carbon) ester chain but identical ether groups. Its XlogP of 15 suggests extreme hydrophobicity, likely exceeding the docosyl analog due to shorter ester chain. Sodium phosphate derivatives ( ): Replace the ester carboxylate with a phosphate group and sodium counterion, introducing polarity and water solubility.

Hydrophobicity (XlogP): The nonyl ester’s XlogP of 15 ( ) reflects dominance of nonpolar alkyl chains. The docosyl analog would exhibit even higher hydrophobicity (XlogP >15) due to its longer ester chain. Sodium phosphate analogs (XlogP ~6–8) are less hydrophobic, enabling interactions with aqueous environments ( ).

Molecular Weight and Solubility: The nonyl ester (MW 568.95) is a mid-weight compound with low solubility in polar solvents. Sodium phosphate derivatives (MW ~594–800) benefit from ionic interactions, enhancing solubility in biological systems.

Research Findings and Limitations

- Synthetic Challenges : Long alkyl chains (e.g., docosyl) complicate synthesis and purification, as seen in analogs requiring specialized storage conditions ( ).

- Thermal Stability : Ether linkages (as in dodecyloxy groups) generally provide better oxidative stability than ester linkages ( ).

- Biological Compatibility : Phosphate-containing analogs show promise in drug delivery but may face cytotoxicity issues if purity is <95% ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.